Copanlisib hydrochloride

Description

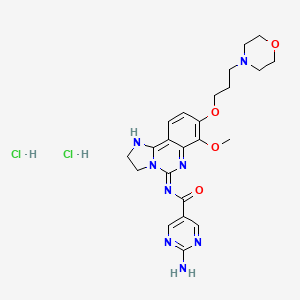

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N8O4.2ClH/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15;;/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVVOPDWPMORCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30Cl2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027642 | |

| Record name | Copanlisib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402152-13-9 | |

| Record name | Copanlisib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402152139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copanlisib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copanlisib hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COPANLISIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03ZI7RZ52O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Copanlisib Hydrochloride in B-Cell Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copanlisib hydrochloride, marketed under the brand name Aliqopa, is a potent intravenous phosphatidylinositol-3-kinase (PI3K) inhibitor.[1][2] It has demonstrated significant efficacy in the treatment of relapsed or refractory B-cell malignancies, leading to its approval for adult patients with relapsed follicular lymphoma who have received at least two prior systemic therapies.[1][3] This technical guide provides an in-depth exploration of the core mechanism of action of copanlisib, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows. Although Bayer announced the withdrawal of copanlisib from the US market in November 2023, the extensive research into its mechanism of action continues to provide valuable insights into PI3K signaling in cancer.[1]

Core Mechanism of Action: Pan-Class I PI3K Inhibition

The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a frequent event in tumorigenesis, making it a prime target for cancer therapy.[3][4] Copanlisib functions as a pan-class I PI3K inhibitor, with predominant activity against the PI3K-α and PI3K-δ isoforms, which are crucial for the survival and proliferation of malignant B-cells.[1][3][5][6]

Upon activation by upstream signals, such as through the B-cell receptor (BCR), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT and phosphoinositide-dependent kinase 1 (PDK1). Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), which ultimately promotes cell growth, proliferation, and survival.[3]

Copanlisib directly inhibits the catalytic activity of class I PI3K isoforms, thereby blocking the production of PIP3 and abrogating the entire downstream signaling cascade.[3] This leads to the induction of apoptosis and inhibition of proliferation in malignant B-cells.[1][6] Preclinical studies have shown that copanlisib's action is selective for PI3K isoforms and it does not directly inhibit mTOR.[3]

Signaling Pathway Diagram

Caption: PI3K signaling pathway and the inhibitory action of copanlisib.

Quantitative Data

The potency and selectivity of copanlisib have been quantified in various preclinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Copanlisib

| Target | IC50 (nM) | Reference |

| PI3Kα | 0.5 | [3][7] |

| PI3Kδ | 0.7 | [3][7] |

| PI3Kβ | 3.7 | [3][7] |

| PI3Kγ | 6.4 | [3][7] |

| mTOR | 40 | [7] |

Table 2: In Vitro Antiproliferative Activity of Copanlisib

| Cell Line Type | Mean IC50 (nM) | Reference |

| Human Tumor Cell Lines | 19 | [7] |

| Cell lines with PIK3CA-activating mutations | 19 | [8] |

| Cell lines with wild-type PIK3CA | 774 | [8] |

Table 3: Clinical Efficacy of Copanlisib in Relapsed/Refractory Indolent Lymphoma (CHRONOS-1 Trial)

| Parameter | Value | Reference |

| Objective Response Rate (ORR) | 59% | [9] |

| Complete Response (CR) | 12% | [9] |

| Median Duration of Response | 22.6 months | [9] |

| Median Progression-Free Survival (PFS) | 11.2 months | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of copanlisib.

PI3K Enzyme Activity Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of copanlisib against different PI3K isoforms.

-

Methodology:

-

Recombinant human PI3K isoforms (α, β, δ, γ) are used.

-

The kinase reaction is initiated by adding ATP and the substrate PIP2 to a reaction buffer containing the respective PI3K isoform and varying concentrations of copanlisib.

-

The production of PIP3 is measured using a variety of detection methods, such as ADP-Glo™ Kinase Assay, which quantifies ADP formation as a measure of kinase activity.

-

IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the antiproliferative effect of copanlisib on B-cell malignancy cell lines.

-

Methodology:

-

B-cell lymphoma cell lines (e.g., VL51) are seeded in 96-well plates.[10][11][12]

-

Cells are treated with a range of concentrations of copanlisib for a specified period (e.g., 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Viable cells with active mitochondrial reductase convert MTT into formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[10][11][12]

-

Western Blot Analysis for Phosphorylated Proteins

-

Objective: To evaluate the effect of copanlisib on the phosphorylation status of downstream signaling proteins like AKT.

-

Methodology:

-

B-cell malignancy cells are treated with copanlisib for a defined time.

-

Cells are lysed, and protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (p-AKT at Ser473) and total AKT.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the p-AKT band is normalized to the total AKT band.

-

Workflow for Generating Drug-Resistant Cell Lines

References

- 1. Copanlisib - Wikipedia [en.wikipedia.org]

- 2. Copanlisib for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. PI3K Inhibition With Copanlisib in Relapsed or Refractory Indolent Lymphoma - The ASCO Post [ascopost.com]

- 6. Aliqopa (copanlisib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. Phase II Study of Copanlisib in Patients With Tumors With PIK3CA Mutations: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol Z1F - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

PI3K alpha and delta isoform selectivity of Copanlisib

An In-depth Technical Guide to the PI3K Alpha and Delta Isoform Selectivity of Copanlisib

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of Copanlisib's inhibitory activity, with a specific focus on its selectivity for the alpha (α) and delta (δ) isoforms of phosphoinositide 3-kinase (PI3K). Copanlisib (also known as BAY 80-6946) is a potent, intravenous, pan-class I PI3K inhibitor that has demonstrated significant clinical activity, particularly in hematological malignancies.[1][2] Its mechanism of action is characterized by predominant inhibitory activity against the PI3K-α and PI3K-δ isoforms, which are crucial components of signaling pathways that regulate cell proliferation, survival, and metabolism.[1][3]

Quantitative Analysis of Isoform Selectivity

Copanlisib's potency against the four class I PI3K isoforms has been quantified through biochemical cell-free assays, revealing a distinct selectivity profile. The inhibitor demonstrates low nanomolar efficacy against all four isoforms, with the most potent activity directed at PI3Kα and PI3Kδ.[4][5] This dual specificity is critical, as PI3Kδ is primarily expressed in hematopoietic cells and is vital for B-cell receptor (BCR) signaling, while PI3Kα is ubiquitously expressed and frequently mutated in various cancers, contributing to tumor growth and resistance.[3][6][7]

The half-maximal inhibitory concentration (IC50) values from in vitro kinase assays are summarized below, highlighting the compound's potent and preferential inhibition of the alpha and delta isoforms.

| PI3K Isoform | IC50 (nM) |

| PI3Kα | 0.5[3][5][8][9][10] |

| PI3Kδ | 0.7[3][5][8][9][10] |

| PI3Kβ | 3.7[3][5][8][9][10] |

| PI3Kγ | 6.4[3][5][8][9][10] |

Table 1: Copanlisib IC50 Values for Class I PI3K Isoforms. Data compiled from multiple independent cell-free biochemical assays.

PI3K Signaling Pathway and Copanlisib's Point of Intervention

The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling cascades in cancer, playing a central role in cell survival and proliferation.[3] Class IA PI3Ks (α, β, δ) are activated by receptor tyrosine kinases (RTKs), while Class IB (γ) is activated by G-protein coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT, which in turn modulates a host of cellular processes. Copanlisib exerts its therapeutic effect by binding to the ATP pocket of the p110 catalytic subunit of PI3K, thereby blocking the generation of PIP3 and inhibiting downstream signaling.[11]

References

- 1. reference.medscape.com [reference.medscape.com]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase II Study of Copanlisib in Patients With Tumors With PIK3CA Mutations: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol Z1F - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

The Effect of Copanlisib on the PI3K/AKT/mTOR Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs cell proliferation, survival, and metabolism.[1][2][3] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4][5][6] Copanlisib (BAY 80-6946) is an intravenous, pan-class I PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1][7][8][9] This document provides an in-depth technical overview of Copanlisib's mechanism of action, its quantitative effects on the PI3K/AKT/mTOR pathway, and detailed protocols for key experimental assays used in its evaluation.

Mechanism of Action of Copanlisib

Copanlisib is a potent, ATP-competitive, pan-class I PI3K inhibitor.[10] It targets the four class I catalytic isoforms: p110α, p110β, p110γ, and p110δ.[1] However, it exhibits its most potent inhibitory activity against the PI3K-α and PI3K-δ isoforms, which are frequently implicated in the pathogenesis of both solid tumors and hematologic malignancies.[1][4][7][11] The PI3K-α and PI3K-β isoforms are ubiquitously expressed, while PI3K-γ and PI3K-δ are found predominantly in hematopoietic cells.[1][3]

By binding to the ATP pocket of the PI3K catalytic subunit, Copanlisib blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[12] This action prevents the recruitment and subsequent activation of downstream signaling proteins, most notably the serine/threonine kinase AKT, thereby inhibiting the entire PI3K/AKT/mTOR cascade.[1][11] This inhibition ultimately leads to decreased tumor cell proliferation and survival.[11][13]

Quantitative Data on Pathway Inhibition

Copanlisib's potent activity has been quantified in numerous preclinical and clinical studies. Its inhibitory concentrations against the PI3K isoforms and its effect on cancer cell lines are summarized below.

Table 1: In Vitro Inhibitory Activity of Copanlisib Against Class I PI3K Isoforms

| PI3K Isoform | IC50 (nM) in Cell-Free Assays | Reference(s) |

| PI3K-α (p110α) | 0.5 | [1][2][4][10][14][15] |

| PI3K-β (p110β) | 3.7 | [1][2][4][10][14][15] |

| PI3K-γ (p110γ) | 6.4 | [1][2][4][10][14][15] |

| PI3K-δ (p110δ) | 0.7 | [1][2][4][10][14][15] |

IC50 (Half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Pharmacodynamic Effects of Copanlisib on PI3K Pathway Markers

| Experimental Model | Cell Line / Tumor Type | Dose / Concentration | Endpoint Measured | Observed Effect | Reference(s) |

| In Vitro | ELT3 Cells | 5 nM | AKT Phosphorylation | Complete inhibition of PI3K-mediated AKT phosphorylation. | [10] |

| In Vitro | Pancreatic Cancer Cells (BxPC-3, MIA PaCa-2) | 0 - 1 µM (24h) | p-AKT (Ser473) | Dose-dependent suppression of AKT phosphorylation. | [16] |

| In Vitro | Cell lines with PIK3CA mutations | Mean IC50 = 19 nM | Cell Proliferation | Potent inhibition of cell growth. | [4][10] |

| In Vitro | Cell lines with wild-type PIK3CA | Mean IC50 = 774 nM | Cell Proliferation | ~40-fold less potent compared to mutant cell lines. | [4] |

| In Vivo (Rat Xenograft) | KPL4 Tumor | 0.5 - 6 mg/kg | Tumor Growth Inhibition (TGI) | 77% to 100% TGI observed on day 25. | [10] |

| Clinical (Human) | Malignant Lymphoma & Solid Tumors | 0.8 mg/kg | p-AKT in Tumor Biopsies | Significant reduction in tumor p-AKT levels vs. baseline. | [17] |

| Clinical (Human) | Malignant Lymphoma & Solid Tumors | 0.4 - 0.8 mg/kg | p-AKT in Platelet-Rich Plasma (PRP) | Median inhibition of 73.8% to 79.6% from baseline. | [17] |

Experimental Protocols

The evaluation of PI3K inhibitors like Copanlisib relies on a set of standardized and robust experimental methodologies. The following sections detail the protocols for key assays used to determine its efficacy and mechanism of action.

In Vitro PI3K Kinase Assay (Cell-Free)

This assay directly measures the enzymatic activity of purified PI3K isoforms and their inhibition by a compound.

-

Objective: To determine the IC50 of Copanlisib against each PI3K Class I isoform.

-

Principle: The assay measures the incorporation of radiolabeled phosphate from [γ-33P]-ATP into the lipid substrate, phosphatidylinositol (PI). Inhibition is quantified by a reduction in radioactivity.

-

Methodology:

-

Plate Coating: 384-well plates are coated with the lipid substrate, a 1:1 molar ratio of phosphatidylinositol (PI) and phosphatidylserine (PS).[18]

-

Enzyme Preparation: Purified, His-tagged p110α, p110β, or p110γ protein is diluted in a reaction buffer (e.g., 50 mM MOPSO, pH 7.0, 100 mM NaCl, 4 mM MgCl2, 0.1% BSA).[14][18]

-

Compound Addition: A dilution series of Copanlisib is added to the wells.

-

Reaction Initiation: The kinase reaction is started by adding an ATP solution containing [γ-33P]-ATP.[14][18]

-

Incubation: The reaction is incubated for approximately 2 hours at room temperature.[14]

-

Detection: The amount of incorporated 33P is quantified using a scintillation counter. The results are used to calculate IC50 values.

-

Western Blotting for Phospho-Protein Analysis

Western blotting is a fundamental technique used to detect changes in the phosphorylation status of key pathway proteins (e.g., p-AKT, pS6) within cells or tissues following treatment with an inhibitor.[19]

-

Objective: To qualitatively and semi-quantitatively assess the inhibition of downstream PI3K signaling.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the target proteins.

-

Methodology:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of Copanlisib or a vehicle control for a specified duration.[19]

-

Cell Lysis: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Separate 30-50 µg of protein lysate per lane on a polyacrylamide gel (e.g., 4%–12% gradient SDS-PAGE).[20]

-

Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a protein solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-AKT Ser473, anti-total AKT, anti-p-S6).[21]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[19] Quantify band intensity to determine the relative change in protein phosphorylation.

-

Cell Viability / Proliferation Assay

These assays are used to determine the effect of a compound on cell growth and survival, providing a functional readout of pathway inhibition.

-

Objective: To determine the IC50 or EC50 of Copanlisib on the proliferation of various cancer cell lines.

-

Principle: Assays like the MTS or CellTiter-Glo assay measure metabolic activity as a proxy for the number of viable cells. In the MTS assay, a tetrazolium salt is bioreduced by viable cells into a colored formazan product. In the CellTiter-Glo assay, the amount of ATP present, indicating metabolically active cells, is quantified via a luciferase reaction.

-

Methodology:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Copanlisib for a set period (e.g., 72 hours).[9]

-

Reagent Addition: Add the assay reagent (e.g., CellTiter-Glo) to each well.[20]

-

Incubation: Incubate according to the manufacturer's instructions to allow for the reaction to occur.

-

Signal Measurement: Measure the signal (absorbance for MTS, luminescence for CellTiter-Glo) using a plate reader.

-

Data Analysis: Plot the signal against the drug concentration and fit to a dose-response curve to calculate the IC50 value.

-

Conclusion

Copanlisib is a potent pan-class I PI3K inhibitor that demonstrates preferential and nanomolar-level activity against the PI3K-α and PI3K-δ isoforms. Through competitive inhibition of ATP at the PI3K enzyme, it effectively abrogates the PI3K/AKT/mTOR signaling cascade. This on-target activity has been rigorously quantified through in vitro kinase assays, cellular phospho-protein analysis, and in vivo tumor models, demonstrating a clear dose-dependent inhibition of AKT phosphorylation and subsequent suppression of tumor cell proliferation and survival. The robust preclinical and pharmacodynamic data provide a strong rationale for its clinical efficacy, particularly in malignancies with a dependency on the PI3K signaling pathway.

References

- 1. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Update on the role of copanlisib in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase II Study of Copanlisib in Patients With Tumors With PIK3CA Mutations: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol Z1F - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. journals.plos.org [journals.plos.org]

- 7. PI3K Inhibition With Copanlisib in Relapsed or Refractory Indolent Lymphoma - The ASCO Post [ascopost.com]

- 8. ascopubs.org [ascopubs.org]

- 9. RETRACTED ARTICLE: Copanlisib promotes growth inhibition and apoptosis by modulating the AKT/FoxO3a/PUMA axis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. emedicine.medscape.com [emedicine.medscape.com]

- 14. selleckchem.com [selleckchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

- 18. apexbt.com [apexbt.com]

- 19. benchchem.com [benchchem.com]

- 20. 2325 Targeting isoform-specific PI3 kinase signaling for treatment of cutaneous T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of PI3K by copanlisib exerts potent antitumor effects on Merkel cell carcinoma cell lines and mouse xenografts - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Anti-Tumor Activity of Copanlisib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Copanlisib hydrochloride (Aliqopa®, BAY 80-6946) is a potent and selective intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1][2] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in human cancers, making it a key target for therapeutic intervention. Preclinical studies have demonstrated that Copanlisib possesses significant anti-tumor activity across a range of hematological malignancies and solid tumors. This technical guide provides a comprehensive overview of the preclinical data, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to evaluate its anti-tumor properties.

Mechanism of Action

Copanlisib inhibits the catalytic activity of all four class I PI3K isoforms, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This prevents the subsequent activation of downstream signaling proteins, most notably AKT and mammalian target of rapamycin (mTOR).[3] The inhibition of this pathway leads to decreased cell proliferation, survival, and angiogenesis, and the induction of apoptosis in tumor cells.[2][4] The predominant activity against the PI3K-α and PI3K-δ isoforms is particularly relevant in B-cell malignancies where these isoforms are critical for B-cell receptor signaling and cell survival.[3]

Data Presentation

In Vitro Activity

Copanlisib has demonstrated potent inhibitory activity against all four class I PI3K isoforms and has shown significant anti-proliferative effects in a wide range of cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Copanlisib against PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

| PI3Kα | 0.5[4][5][6] |

| PI3Kβ | 3.7[4][5][6] |

| PI3Kγ | 6.4[4][5][6] |

| PI3Kδ | 0.7[4][5][6] |

| mTOR | 45[6] |

Table 2: In Vitro Anti-proliferative Activity of Copanlisib in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HuCCT-1 | Cholangiocarcinoma | 147[7] |

| EGI-1 | Cholangiocarcinoma | 137[7] |

| HepG2 | Hepatocellular Carcinoma | 31.6[5] |

| Hep3B | Hepatocellular Carcinoma | 72.4 |

| KPL4 | Breast Cancer | - |

| BT20 | Breast Cancer | - |

| ELT3 | - | - |

| Mean (PIK3CA-mutated) | Various | 19[4][8] |

| Mean (HER2-positive) | Various | 17[8] |

| Median (Lymphoma) | Lymphoma | 22[9] |

Note: Specific IC50 values for KPL4, BT20, and ELT3 cell lines were not consistently reported across the reviewed literature, but these lines were used to demonstrate potent inhibition of AKT phosphorylation and induction of apoptosis.[4][8]

In Vivo Anti-Tumor Efficacy

Copanlisib has demonstrated robust anti-tumor activity in various xenograft models of human cancers.

Table 3: In Vivo Anti-Tumor Efficacy of Copanlisib in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| KPL4 (rat) | Breast Cancer | 0.5 - 6 mg/kg, i.v., every other day | 77% - 100% | [4] |

| Merkel Cell Carcinoma (CDX & PDX) | Merkel Cell Carcinoma | Not specified | Significant tumor growth suppression | [10][11] |

| Multiple Myeloma | Multiple Myeloma | Not specified | Inhibition of subcutaneous xenograft growth | [12] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical models have characterized the distribution and elimination of Copanlisib.

Table 4: Pharmacokinetic Parameters of Copanlisib in a Rat Model

| Parameter | Value |

| Dose | 1 mg/kg, i.v. |

| Volume of Distribution (Vss) | 32 L/kg |

| Plasma Clearance | 3.95 L/kg·h |

| Half-life (T1/2) | 6.0 hours |

| Data from a rat pharmacokinetic assay.[4] |

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

This protocol outlines a general procedure for assessing the effect of Copanlisib on cancer cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of Copanlisib in complete culture medium. Remove the overnight culture medium from the wells and replace it with 100 µL of medium containing various concentrations of Copanlisib. Include vehicle control (e.g., DMSO) wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[13]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14][15]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of Copanlisib.

Western Blot Analysis of PI3K/AKT/mTOR Pathway

This protocol describes the detection of key phosphorylated and total proteins in the PI3K/AKT/mTOR pathway following Copanlisib treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-mTOR, anti-total-mTOR, anti-p-S6, anti-total-S6, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

Procedure:

-

Cell Treatment and Lysis: Treat cultured cells with Copanlisib at various concentrations and for different time points. After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.[16]

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their corresponding total protein levels.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for establishing and evaluating the anti-tumor efficacy of Copanlisib in a subcutaneous xenograft mouse model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

This compound for injection

-

Vehicle control solution

-

Matrigel (optional)

-

Calipers

Procedure:

-

Cell Preparation: Culture the desired cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in sterile PBS or culture medium, optionally mixed with Matrigel to enhance tumor take rate.[17]

-

Tumor Implantation: Subcutaneously inject a specific number of cells (e.g., 1-10 million) into the flank of each mouse.[17][18]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer Copanlisib intravenously at the desired dose and schedule. The control group should receive the vehicle solution.[4]

-

Tumor Measurement: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length x Width²) / 2.[17]

-

Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) to assess the efficacy of Copanlisib.

-

Pharmacodynamic Analysis (Optional): Tumors can be excised at specific time points for analysis of biomarkers, such as p-AKT levels, by western blotting or immunohistochemistry to confirm target engagement.[10]

Conclusion

The preclinical data for this compound strongly support its potent and selective anti-tumor activity, which is mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway. The comprehensive in vitro and in vivo studies have demonstrated its efficacy in a variety of cancer models, particularly in hematological malignancies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on the preclinical evaluation of PI3K inhibitors and other targeted therapies.

References

- 1. clyte.tech [clyte.tech]

- 2. Copanlisib - Wikipedia [en.wikipedia.org]

- 3. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. selleckchem.com [selleckchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of PI3K by copanlisib exerts potent antitumor effects on Merkel cell carcinoma cell lines and mouse xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. texaschildrens.org [texaschildrens.org]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 18. Establishment of human tumor xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intravenous Pan-PI3K Inhibitor Copanlisib: A Deep Dive into its In-Vivo Pharmacodynamics in Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vivo pharmacodynamics of Copanlisib, a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways and workflows, this document serves as a critical resource for professionals engaged in oncology research and drug development.

Copanlisib, an intravenous inhibitor of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) with predominant activity against the α and δ isoforms, has demonstrated significant anti-tumor activity across a range of preclinical cancer models.[1][2][3] Its mechanism of action centers on the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in cancer.[2][4]

Quantitative In-Vivo Efficacy of Copanlisib

The anti-tumor effects of Copanlisib have been quantified in various in-vivo cancer models. The following tables summarize key findings from these studies, providing a comparative look at its efficacy across different cancer types and experimental conditions.

| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |

| Gastrointestinal Stromal Tumor (GIST) | Xenograft (GIST-T1) | 14 mg/kg, i.v., 3 times weekly | Inhibition of tumor growth | [5] |

| Breast Cancer | Rat Xenograft (KPL4) | 0.5-6 mg/kg, i.v., every second day (5 doses) | Tumor Growth Inhibition (TGI) rates of 77%-100% | [2] |

| Mantle Cell Lymphoma (MCL) | Xenograft (JEKO1) | 10 mg/kg, i.v., 2 days on/5 days off | Reduction in tumor growth | [6] |

| Marginal Zone Lymphoma (MZL) | Xenograft (SSK41) | 14 mg/kg, i.v., 2 days on/5 days off | Synergistic anti-tumor activity with venetoclax | [6] |

| Osteosarcoma | Patient-Derived Xenografts (PDXs) | Not specified | Prolonged event-free survival in 5 of 6 models, but no tumor regression | [7][8] |

| Colorectal Cancer | Syngeneic (CT26) | 14 mg/kg, i.v., intermittently | Strong in-vivo anti-tumor efficacy, even in a model resistant to PI3K inhibition in vitro | [9] |

| Colorectal Cancer | Syngeneic (MC38) | 14 mg/kg, i.v., intermittently | Enhanced anti-tumor efficacy in combination with anti-PD-1 | [9][10] |

| Triple-Negative Breast Cancer (TNBC) | Patient-Derived Xenograft (WHIM29, WHIM34) | 10 mg/kg, i.v., on days 2 and 3 each week | Combination with eribulin showed enhanced tumor growth inhibition | [11] |

Detailed Experimental Protocols

Understanding the methodologies behind these findings is crucial for their interpretation and potential replication. Below are detailed protocols for key in-vivo experiments.

General Xenograft Tumor Model Protocol

This protocol outlines a typical workflow for assessing the efficacy of Copanlisib in a xenograft model.

Materials and Methods:

-

Cell Culture: Human cancer cell lines (e.g., GIST-T1, JEKO1) are cultured under standard conditions.

-

Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor xenografts. All animal procedures are conducted under approved institutional animal care and use committee (IACUC) protocols.[5]

-

Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., a median volume of 200 mm³).[5] Mice are then randomized into different treatment groups (e.g., vehicle control, Copanlisib monotherapy, combination therapy).

-

Drug Administration: Copanlisib is typically dissolved in a vehicle such as 5% D-Mannitol in sterile water and administered intravenously (i.v.).[5] Dosing schedules vary between studies, for example, 14 mg/kg three times weekly or 10 mg/kg on a "2 days on/5 days off" schedule.[5][6]

-

Efficacy Assessment: Tumor volume is measured regularly (e.g., three times a week) using calipers.[5] Body weight is also monitored as an indicator of toxicity. The primary endpoint is often tumor growth inhibition or overall survival.

-

Pharmacodynamic Analysis: At the end of the study, tumors may be excised for immunohistochemistry (IHC) to assess the inhibition of the PI3K pathway, for instance, by staining for phosphorylated AKT (pAKT) and phosphorylated S6 (pS6).[4][5]

Syngeneic Tumor Model Protocol for Immunomodulatory Effects

To investigate the impact of Copanlisib on the tumor microenvironment and anti-tumor immune responses, syngeneic models are employed.

Materials and Methods:

-

Cell Lines and Animal Models: Murine cancer cell lines (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma) are used in immunocompetent mice (e.g., BALB/c, C57BL/6).[9]

-

Tumor Implantation and Treatment: The procedure is similar to the xenograft model. Copanlisib is administered intravenously, often intermittently.[9] In combination studies, an immune checkpoint inhibitor like an anti-PD-1 antibody may be co-administered.[10]

-

Immunophenotyping: At study endpoint, tumors and spleens are harvested. Immune cell infiltration into the tumor is analyzed by flow cytometry or immunohistochemistry for markers of different T cell subsets (e.g., CD3+, CD8+), regulatory T cells (Tregs), and macrophages (e.g., M1, M2).[9] This allows for the assessment of changes in the CD8+/Treg and M1/M2 macrophage ratios.[9][10]

Signaling Pathway Inhibition by Copanlisib

Copanlisib exerts its anti-tumor effects by inhibiting the PI3K/AKT/mTOR signaling cascade. The following diagram illustrates the key components of this pathway and the point of intervention by Copanlisib.

Upon activation by growth factor receptors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT then phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), leading to the activation of S6 kinase (S6K) and subsequent phosphorylation of the ribosomal protein S6. This cascade ultimately promotes protein synthesis, cell growth, proliferation, and survival. Copanlisib directly inhibits the catalytic activity of PI3K, thereby blocking the entire downstream signaling cascade.[4][5]

Conclusion

The in-vivo pharmacodynamics of Copanlisib are characterized by potent anti-tumor activity across a spectrum of cancer models, including those with resistance to other therapies.[4][5] Its efficacy is driven by the direct inhibition of the PI3K/AKT/mTOR pathway and, in immunocompetent models, by favorable modulation of the tumor immune microenvironment.[9][10] The data and protocols presented in this guide underscore the robust preclinical rationale for the clinical development of Copanlisib and provide a framework for future investigations into its therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. Copanlisib for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Copanlisib population pharmacokinetics from phase I–III studies and exposure–response relationships in combination with rituximab - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Activity of PI3K Inhibitor Copanlisib in Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Copanlisib synergizes with conventional and targeted agents including venetoclax in B- and T-cell lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the pan-class I phosphoinositide 3-kinase (PI3K) inhibitor copanlisib in the Pediatric Preclinical Testing Consortium in vivo models of osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the pan-class I phosphoinositide 3-kinase (PI3K) inhibitor copanlisib in the Pediatric Preclinical Testing Consortium in vivo models of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pan-PI3K inhibition with copanlisib overcomes Treg- and M2-TAM-mediated immune suppression and promotes anti-tumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pan-PI3K inhibition with copanlisib overcomes Treg- and M2-TAM-mediated immune suppression and promotes anti-tumor immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Copanlisib Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copanlisib hydrochloride, known by the trade name Aliqopa, is a potent intravenous inhibitor of phosphatidylinositol-3-kinase (PI3K).[1][2] It exhibits predominant inhibitory activity against the PI3K-α and PI3K-δ isoforms, which are frequently overexpressed in malignant B-cells.[1][3] This targeted action disrupts key cell-signaling pathways, leading to the induction of apoptosis and inhibition of proliferation in cancerous B-cell lines.[1][2] Initially granted accelerated approval by the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with relapsed follicular lymphoma who have received at least two prior systemic therapies, its manufacturer announced the voluntary withdrawal from the US market in November 2023.[1][4] This guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound, tailored for a scientific audience.

Chemical Structure and Properties

This compound is the dihydrochloride salt of Copanlisib.[5] The chemical and physical properties of Copanlisib and its dihydrochloride salt are summarized in the tables below.

Table 1: Chemical Identity of Copanlisib and this compound

| Identifier | Copanlisib (Free Base) | This compound |

| IUPAC Name | 2-Amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide[1] | 2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide;dihydrochloride[6] |

| CAS Number | 1032568-63-0[1] | 1402152-13-9[6] |

| Molecular Formula | C23H28N8O4[1] | C23H30Cl2N8O4[6] |

| Synonyms | BAY 80-6946[1] | BAY 80-6946 dihydrochloride, Aliqopa[6] |

Table 2: Physicochemical Properties of Copanlisib and this compound

| Property | Copanlisib (Free Base) | This compound |

| Molecular Weight | 480.529 g/mol [1] | 553.44 g/mol [7] |

| Appearance | Off-white to yellow solid[8] | White to slightly yellowish lyophilized solid[9] |

| Solubility | Soluble in 5% HCl, slightly soluble in DMSO, insoluble in water.[10] | Soluble in DMSO and Water (Sonication recommended for H2O).[10] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years.[8] | Dry, dark, and at 0 - 4°C for short term or -20°C for long term.[7] |

Mechanism of Action and Signaling Pathway

Copanlisib functions as a pan-class I PI3K inhibitor, with its primary targets being the PI3K-α and PI3K-δ isoforms.[11] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[6] In many cancers, this pathway is constitutively activated, promoting tumorigenesis.[5] By inhibiting PI3K, Copanlisib blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger.[12] This, in turn, prevents the phosphorylation and activation of AKT, a key downstream effector, ultimately leading to the inhibition of mTOR and other downstream targets involved in cell proliferation and survival.[6][12]

Caption: Simplified signaling pathway of Copanlisib's inhibitory action on the PI3K/AKT/mTOR cascade.

Pharmacological Properties

Copanlisib exhibits potent inhibitory activity against the class I PI3K isoforms, as detailed in the table below.

Table 3: In-vitro Inhibitory Activity of Copanlisib

| PI3K Isoform | IC50 (nM) |

| PI3K-α | 0.5[7] |

| PI3K-β | 3.7[7] |

| PI3K-γ | 6.4[7] |

| PI3K-δ | 0.7[7] |

The pharmacokinetic properties of this compound have been characterized in clinical studies.

Table 4: Pharmacokinetic Properties of this compound

| Parameter | Value |

| Protein Binding | 84.2%[1] |

| Metabolism | Primarily by CYP3A4/5 (~90%), with minor contribution from CYP1A1 (~10%)[1] |

| Elimination Half-life | 39.1 hours (range: 14.6 to 82.4 hours)[1] |

| Excretion | Feces (64%), Urine (22%)[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the activity of Copanlisib.

PI3K Inhibition Assay (Radiometric)

This assay quantifies the inhibitory effect of Copanlisib on PI3K isoforms by measuring the incorporation of radioactive phosphate into the lipid substrate phosphatidylinositol (PI).

Methodology:

-

Plate Coating: 384-well plates are coated with a 1:1 molar ratio of phosphatidylinositol (PI) and phosphatidylserine (PS).[13]

-

Reaction Mixture: A reaction buffer containing the respective PI3K isoform (p110α, p110β, or p110γ), Copanlisib at various concentrations, and a buffer solution (e.g., 50 mM MOPSO, pH 7.0, 100 mM NaCl, 4 mM MgCl2, 0.1% BSA) is added to the wells.[13]

-

Initiation: The kinase reaction is initiated by the addition of an ATP solution containing [γ-33P]-ATP.[13]

-

Incubation: The plates are incubated at room temperature for a defined period (e.g., 2 hours).[13]

-

Termination: The reaction is stopped by the addition of an EDTA solution.[13]

-

Washing and Detection: The plates are washed to remove unincorporated [γ-33P]-ATP. A scintillation cocktail is then added to each well, and the radioactivity incorporated into the PI substrate is measured using a scintillation counter.[13]

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the Copanlisib concentration.

Cell Viability and Proliferation Assays

These assays are fundamental in determining the cytotoxic and cytostatic effects of Copanlisib on cancer cell lines.

CellTiter-Glo® Luminescent Cell Viability Assay:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of Copanlisib or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified duration (e.g., 72 hours).

-

Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader, and the results are expressed as a percentage of the vehicle-treated control to determine the IC50 for cell viability.

BrdU Cell Proliferation Assay:

-

Cell Seeding and Treatment: Similar to the CellTiter-Glo® assay, cells are seeded and treated with Copanlisib.

-

BrdU Labeling: A few hours before the end of the incubation period, 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, is added to the culture medium. Proliferating cells incorporate BrdU into their newly synthesized DNA.

-

Fixation and Detection: Cells are fixed, and the incorporated BrdU is detected using a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Substrate Addition and Measurement: A substrate for the enzyme is added, resulting in a colorimetric reaction that is quantified using a microplate reader.

-

Data Analysis: The absorbance values, which are proportional to the amount of BrdU incorporated, are used to assess the inhibitory effect of Copanlisib on cell proliferation.

Apoptosis Assay

The induction of apoptosis is a key mechanism of action for many anticancer drugs. The Caspase-Glo® 3/7 Assay is commonly used to measure this effect.

Methodology:

-

Cell Seeding and Treatment: Cells are plated in 96-well plates and treated with various concentrations of Copanlisib.

-

Incubation: Plates are incubated for a defined period to allow for the induction of apoptosis.

-

Caspase-Glo® 3/7 Reagent Addition: The Caspase-Glo® 3/7 reagent, which contains a luminogenic substrate for caspases-3 and -7, is added to each well.

-

Luminescence Measurement: The cleavage of the substrate by activated caspases-3 and -7 produces a luminescent signal that is measured with a plate reader.

-

Data Analysis: The luminescent signal, which is proportional to the amount of caspase-3/7 activity, is used to quantify the level of apoptosis induced by Copanlisib.

Caption: A representative workflow for the preclinical evaluation of a kinase inhibitor like Copanlisib.

Conclusion

This compound is a well-characterized PI3K inhibitor with a defined chemical structure and a clear mechanism of action. Its potent and selective inhibition of the PI3K/AKT/mTOR pathway provides a strong rationale for its therapeutic application in malignancies with dysregulated PI3K signaling. The comprehensive data on its chemical, physical, and pharmacological properties, along with established experimental protocols for its evaluation, make it a valuable tool for researchers and a subject of continued interest in the field of oncology drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Copanlisib | PI3K | Apoptosis | TargetMol [targetmol.com]

- 3. Copanlisib - Wikipedia [en.wikipedia.org]

- 4. Copanlisib: Novel PI3K Inhibitor for the Treatment of Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. medkoo.com [medkoo.com]

- 8. researchgate.net [researchgate.net]

- 9. Combinatorial screen of targeted agents with the PI3K inhibitors inavolisib, alpelisib, duvelisib, and copanlisib in multi-cell type tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. apexbt.com [apexbt.com]

The Effect of Copanlisib on Tumor Cell Proliferation and Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copanlisib (trade name Aliqopa®) is a potent, intravenous, pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular functions, including proliferation, survival, differentiation, and metabolism.[2][3] Dysregulation of this pathway through genetic mutations (e.g., in PIK3CA) or loss of the tumor suppressor PTEN is a common event in oncogenesis, making it a key target for cancer therapy.[2][3]

Copanlisib exerts its antitumor effects by blocking the catalytic activity of PI3K isoforms, thereby inhibiting downstream signaling. This leads to the induction of tumor cell death (apoptosis) and the inhibition of cellular proliferation, primarily through cell cycle arrest.[1][4] This technical guide provides a comprehensive overview of the preclinical and clinical data supporting Copanlisib's mechanism of action, detailed experimental protocols for assessing its effects, and visualizations of the core signaling pathways and workflows involved.

Quantitative Data on Copanlisib's Activity

The efficacy of Copanlisib has been quantified through various in vitro and in vivo studies. The following tables summarize key data points regarding its inhibitory activity, effects on cell proliferation and survival, and clinical responses.

Table 1: In Vitro Inhibitory Potency of Copanlisib

| Target | IC₅₀ Value (nM) | Notes |

| Kinase Isoforms | Cell-free assays demonstrate high potency against class I PI3K isoforms, with particular strength against α and δ.[5][6][7] | |

| PI3Kα | 0.5 | Predominant target isoform.[5][6][7] |

| PI3Kδ | 0.7 | Predominant target isoform, crucial in B-cell malignancies.[5][6][7] |

| PI3Kβ | 3.7 | Moderate activity.[5][6][7] |

| PI3Kγ | 6.4 | Moderate activity.[5][6][7] |

| mTOR | 45 | Significantly less potent against mTOR compared to PI3K isoforms.[2][5] |

| Cell Lines | ||

| PIK3CA-mutated cell lines | ~19 (mean) | Demonstrates increased potency in cell lines with activating PI3K pathway mutations.[5][6] |

| HER2-positive cell lines | ~17 (mean) | Shows efficacy in cell lines with HER2 amplification.[5][6] |

| Huh7 (Hepatocellular) | 47.9 | Example of activity in a solid tumor cell line.[7] |

| HepG2 (Hepatocellular) | 31.6 | Example of activity in a solid tumor cell line.[7] |

Table 2: Effects on Tumor Cell Proliferation, Apoptosis, and Cell Cycle

| Effect | Cell Line Context | Quantitative Measurement |

| Apoptosis | BCR-dependent DLBCL | Induces >50% apoptosis as a single agent.[8] |

| Merkel Cell Carcinoma | Dose-dependent increase in Annexin V positive cells.[9] | |

| B-cell Acute Lymphoblastic Leukemia | Minimal apoptosis as a single agent; primarily induces G0 arrest.[10] | |

| Colorectal Cancer (in vivo) | Increased cleaved PARP, an apoptosis marker.[11] | |

| Cell Cycle Arrest | B-cell Acute Lymphoblastic Leukemia | Significant increase in the quiescent G0 cell population with a corresponding decrease in S and G2/M phases after 72h treatment.[10] |

| Merkel Cell Carcinoma | Significant increase in the sub-G1 (apoptotic) population and a decrease in the S phase population.[9] | |

| Glioblastoma (U87MG) | Dose-dependent G1 arrest; population in G1 phase increased from ~47% (control) to ~93% (500 nM).[12] | |

| Glioblastoma (U251) | Dose-dependent G1 arrest; population in G1 phase increased from ~46% (control) to ~92% (500 nM).[12] | |

| In Vivo Efficacy | Rat KPL4 Breast Cancer Xenograft | Intravenous administration resulted in Tumor Growth Inhibition (TGI) rates of 77% (0.5 mg/kg), 84% (1 mg/kg), 99% (3 mg/kg), and 100% (6 mg/kg) on day 25.[5][6] |

Table 3: Clinical Efficacy in Hematologic Malignancies

| Malignancy Type | Trial Context | Objective Response Rate (ORR) | Complete Response (CR) |

| Relapsed Follicular Lymphoma | Phase II (CHRONOS-1), ≥2 prior therapies | 59% | 14% |

| Relapsed/Refractory Indolent NHL | Phase II | 47% | 1 CR, 1 unconfirmed CR |

| Relapsed/Refractory Aggressive Lymphoma | Phase II, DLBCL (ABC subtype) | 37.5% | 4 CRs |

| Tumors with PIK3CA Mutations | NCI-MATCH (Basket Trial), refractory setting | 16% | - |

Signaling Pathways and Mechanisms of Action

Copanlisib's primary mechanism is the direct inhibition of PI3K, which blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This prevents the activation of downstream effectors like AKT and mTOR, leading to reduced cell proliferation and enhanced apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for key assays used to evaluate the effects of Copanlisib on tumor cells.

Cell Viability and Proliferation Assay (CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.

Protocol:

-

Cell Plating: Seed tumor cells in an opaque-walled 96-well or 384-well plate at a predetermined density (e.g., 5,000-15,000 cells/well) in 100 µL of culture medium.[9] Culture overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Copanlisib in culture medium. Add the desired concentrations to the experimental wells. Include vehicle-only (e.g., DMSO) control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 48-96 hours) under standard cell culture conditions (37°C, 5% CO₂).[9]

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Analysis: Subtract the average background luminescence (from medium-only wells) from all experimental readings. Plot the normalized luminescence values against the log of Copanlisib concentration to determine the IC₅₀ value.

Western Blot Analysis of PI3K Pathway Modulation

Western blotting is used to detect changes in the phosphorylation status of key signaling proteins downstream of PI3K, such as AKT and S6 ribosomal protein.

Protocol:

-

Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of Copanlisib (e.g., 5 nM to 500 nM) or vehicle for a defined time (e.g., 2-24 hours).[5]

-

Cell Lysis:

-

Aspirate the media and wash cells once with ice-cold 1X PBS.

-

Add 100-150 µL of ice-cold 1X SDS Lysis Buffer containing protease and phosphatase inhibitors per well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load 20-30 µg of protein per lane onto an 8-12% SDS-PAGE gel and run until adequate separation is achieved.[13]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane for 1 hour at room temperature in Blocking Buffer (e.g., 5% nonfat dry milk or BSA in TBST).

-

Incubate the membrane with a primary antibody (e.g., anti-phospho-AKT Ser473, anti-total-AKT, anti-β-actin) diluted in antibody dilution buffer overnight at 4°C with gentle agitation.

-

-

Washing and Secondary Antibody Incubation:

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing phosphoprotein levels to total protein levels and loading controls (e.g., β-actin).

Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Culture and Treatment: Seed cells in a T25 flask or 6-well plate and treat with Copanlisib or vehicle control for a specified time (e.g., 24-48 hours).[9]

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine with the supernatant.

-

Washing: Wash the collected cells (approx. 1 x 10⁶ cells per sample) twice with cold 1X PBS by centrifuging at 300-500 x g for 5 minutes.

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating dye Propidium Iodide (PI) to quantify DNA content and determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

-

Cell Harvesting: Collect approximately 1-2 x 10⁶ cells per sample after treatment with Copanlisib or vehicle.

-

Washing: Wash cells once with cold 1X PBS.

-

Fixation:

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).

-

-

Staining:

-

Centrifuge the fixed cells at a higher speed (e.g., 850 x g) to pellet.

-

Wash the pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI Staining Solution containing RNase A (to degrade RNA).

-

-

Incubation: Incubate for 15-30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use pulse processing (e.g., pulse width vs. pulse area) to gate out cell doublets and aggregates.

-

Data Interpretation: Model the resulting DNA content histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Visualized Workflows and Relationships

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. US10085992B2 - Transient protection of normal cells during chemotherapy - Google Patents [patents.google.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Targeted inhibition of PI3Kα/δ is synergistic with BCL-2 blockade in genetically defined subtypes of DLBCL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of PI3K by copanlisib exerts potent antitumor effects on Merkel cell carcinoma cell lines and mouse xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pan-PI3Ki targets multiple B-ALL microenvironment interactions that fuel systemic and CNS relapse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. A novel PI3K inhibitor XH30 suppresses orthotopic glioblastoma and brain metastasis in mice models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of Copanlisib Hydrochloride in Lymphoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copanlisib hydrochloride is a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1][2] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a common feature in many B-cell malignancies, making it a key therapeutic target.[1] Copanlisib has demonstrated significant anti-proliferative and pro-apoptotic activity in various lymphoma cell lines and has received accelerated approval from the US Food and Drug Administration (FDA) for the treatment of relapsed follicular lymphoma.[1][3] These application notes provide detailed protocols for the in vitro assessment of this compound's efficacy in lymphoma cell lines, focusing on cell viability, apoptosis induction, and target engagement within the PI3K/AKT signaling pathway.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many lymphomas, this pathway is constitutively active, promoting cancer cell survival and resistance to therapy. Copanlisib exerts its anti-tumor effects by inhibiting PI3K, a key upstream kinase in this pathway. This inhibition leads to a downstream cascade of events, including the dephosphorylation of AKT and S6 ribosomal protein, ultimately resulting in decreased cell proliferation and increased apoptosis.

Data Presentation

Copanlisib In Vitro Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of copanlisib in various lymphoma cell lines. These values indicate the concentration of the drug required to inhibit the activity of the PI3K isoforms by 50% and the proliferation of lymphoma cell lines.

| Parameter | PI3Kα | PI3Kδ | PI3Kβ | PI3Kγ | Mantle Cell Lymphoma (Median) | Marginal Zone Lymphoma (Median) |

| IC50 (nM) | 0.5[4][5] | 0.7[4][5] | 3.7[4][5] | 6.4[4][5] | 22[6] | 36[6] |

Experimental Workflow

The general workflow for assessing the in vitro efficacy of copanlisib in lymphoma cell lines involves several key stages, from cell culture preparation to data analysis.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Lymphoma cell lines (e.g., Mantle Cell Lymphoma: Jeko-1, Rec-1; Marginal Zone Lymphoma: Karpas-1718, VL51; Diffuse Large B-cell Lymphoma: OCI-Ly1, U2932)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

DMSO (vehicle control)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Cell Seeding:

-

Culture lymphoma cells in RPMI-1640 medium.

-

Seed cells into opaque-walled 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[1]

-

-

Compound Treatment:

-

Prepare a serial dilution of copanlisib in culture medium. A suggested concentration range is 0.1 nM to 1 µM.

-

Add the diluted copanlisib or DMSO vehicle control to the appropriate wells.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the copanlisib concentration and fitting the data to a dose-response curve.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Lymphoma cell lines

-

RPMI-1640 medium

-

This compound

-

DMSO (vehicle control)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed lymphoma cells in 6-well plates at a density of 1 x 10^6 cells/well.

-

Treat the cells with copanlisib at concentrations around the predetermined IC50 value (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (DMSO) for 24 to 48 hours.

-

-

Cell Staining:

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Viable cells will be negative for both Annexin V-FITC and PI.

-

Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

-

Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

-

Western Blot Analysis of PI3K Pathway Proteins

This technique is used to detect and quantify the levels of specific proteins in the PI3K/AKT pathway, such as phosphorylated AKT (p-AKT) and phosphorylated S6 (p-S6), to confirm the on-target effect of copanlisib.

Materials:

-

Lymphoma cell lines

-

RPMI-1640 medium

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Primary antibodies: